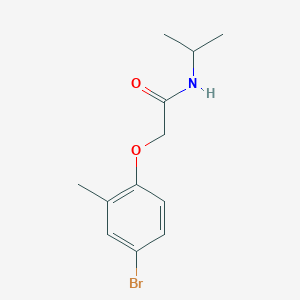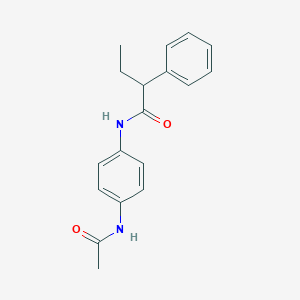![molecular formula C18H20N2O5S B297167 methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B297167.png)
methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate, also known as MGBG, is a chemical compound that has been extensively studied for its potential applications in scientific research. MGBG is a potent inhibitor of the enzyme S-adenosylmethionine decarboxylase (SAMDC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer.
Mécanisme D'action
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate inhibits SAMDC by binding to the enzyme's active site and preventing the decarboxylation of S-adenosylmethionine (SAM), which is the precursor to polyamines. This leads to a depletion of polyamines, which are essential for cell growth and proliferation. The depletion of polyamines can induce apoptosis in cancer cells and has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
The depletion of polyamines by methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have various biochemical and physiological effects. In cancer cells, methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to induce apoptosis and inhibit cell growth. In parasitic infections, methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to inhibit the growth of parasites by depleting their polyamine levels. In inflammation, methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has several advantages for lab experiments. Its ability to inhibit SAMDC makes it a useful tool for studying the role of polyamines in cell growth and proliferation. It has also been shown to have anti-inflammatory effects, which can be useful for studying inflammation. However, methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has some limitations as well. Its potency can vary depending on the cell type and experimental conditions. It can also have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate. One direction is the development of more potent and selective inhibitors of SAMDC. Another direction is the study of the role of polyamines in other diseases, such as neurodegenerative diseases. The use of methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate as a potential therapeutic agent for cancer and parasitic infections also requires further investigation. Finally, the development of more advanced experimental techniques, such as CRISPR-Cas9 gene editing, can help to further elucidate the role of polyamines in cell growth and proliferation.
Méthodes De Synthèse
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate can be synthesized through a multi-step process starting from 4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group with a benzyl group. The glycine moiety is then introduced through a reaction with N-carbobenzyloxyglycine methyl ester. The final step involves the introduction of the methylsulfonyl group through a reaction with methylsulfonyl chloride.
Applications De Recherche Scientifique
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been extensively studied for its potential applications in scientific research. Its ability to inhibit SAMDC makes it a useful tool for studying the role of polyamines in cell growth and proliferation. methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells by depleting polyamines. It has also been studied for its potential applications in other diseases, such as parasitic infections and inflammation.
Propriétés
Formule moléculaire |
C18H20N2O5S |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
methyl 4-[[2-[benzyl(methylsulfonyl)amino]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H20N2O5S/c1-25-18(22)15-8-10-16(11-9-15)19-17(21)13-20(26(2,23)24)12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,19,21) |
Clé InChI |
CVYZGKYOKTUIGB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)
![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)



![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)
![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)

